molecular formula C10H20N2O4 B12537808 (2S,4S)-5-amino-4-hydroxy-2-(2-methylbutylamino)-5-oxopentanoic acid CAS No. 745826-31-7

(2S,4S)-5-amino-4-hydroxy-2-(2-methylbutylamino)-5-oxopentanoic acid

Cat. No.: B12537808
CAS No.: 745826-31-7
M. Wt: 232.28 g/mol
InChI Key: OCPZCLCTHGVTFA-ALKRTJFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-5-amino-4-hydroxy-2-(2-methylbutylamino)-5-oxopentanoic acid is a chiral pentanoic acid derivative of interest in biochemical and pharmacological research. This compound features a stereochemically defined structure with both amino and hydroxy functional groups, making it a potential candidate for studying enzyme inhibition, metabolic pathways, or as a building block for the synthesis of more complex peptides and enzyme substrates. The specific mechanism of action and primary research applications for this compound are not fully characterized in the widely available scientific literature, indicating it may be a novel research entity. Researchers are exploring its potential, which may include acting as an analog of natural amino acids to investigate biosynthetic pathways or receptor interactions. Please consult with our technical team for specific application guidance. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. For specific data on purity, handling, and shipping availability, please contact us.

Properties

CAS No.

745826-31-7

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

(2S,4S)-5-amino-4-hydroxy-2-(2-methylbutylamino)-5-oxopentanoic acid

InChI

InChI=1S/C10H20N2O4/c1-3-6(2)5-12-7(10(15)16)4-8(13)9(11)14/h6-8,12-13H,3-5H2,1-2H3,(H2,11,14)(H,15,16)/t6?,7-,8-/m0/s1

InChI Key

OCPZCLCTHGVTFA-ALKRTJFJSA-N

Isomeric SMILES

CCC(C)CN[C@@H](C[C@@H](C(=O)N)O)C(=O)O

Canonical SMILES

CCC(C)CNC(CC(C(=O)N)O)C(=O)O

Origin of Product

United States

Preparation Methods

Peptide Coupling and Amide Bond Formation

The introduction of the 2-methylbutylamino group relies on amide coupling reactions . A validated approach involves:

  • Activating the carboxyl group of a precursor (e.g., Boc-protected glutamic acid) using HOBt (Hydroxybenzotriazole) and PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) in a flow chemistry setup.
  • Reacting the activated intermediate with 2-methylbutylamine under basic conditions (DIPEA) to form the desired amide bond.

Example Reaction Scheme :
$$
\text{Boc-Glu-OCH}_3 + \text{2-Methylbutylamine} \xrightarrow{\text{PyBroP, DIPEA}} \text{Boc-(2S,4S)-Intermediate} + \text{Byproducts}
$$

Hydroxylation and Stereochemical Control

The 4-hydroxy group is introduced via stereoselective oxidation or enzymatic hydroxylation . A method adapted from bulgecinine synthesis employs:

  • Osmium tetroxide-mediated dihydroxylation of a tetrahydropyridine intermediate to install the cis-diol configuration.
  • Protection of the diol as an acetonide, followed by selective deprotection to yield the 4S-hydroxy group.

Critical Parameters :

  • Temperature: 0–5°C to minimize epimerization.
  • Solvent: Tetrahydrofuran (THF)/water mixture for optimal reagent solubility.

Protection-Deprotection Strategies

Carboxyl and Amino Group Protection

  • Carboxyl groups : Methyl or benzyl esters to prevent nucleophilic attack during amidation.
  • Amino groups : Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups, removed via acidic (TFA) or catalytic hydrogenation conditions.

Hydroxyl Group Protection

  • Silyl ethers (TBS or TIPS) : Stable under basic conditions and cleaved with tetrabutylammonium fluoride (TBAF).
  • Acetals : Used temporarily during oxidation steps.

Stereochemical Purity and Resolution

Chiral Auxiliaries

The use of D-glucuronolactone ensures the 4S configuration, as its rigid bicyclic structure directs stereoselective functionalization. For the 2S center, Evans oxazolidinones or Schöllkopf bis-lactim ethers provide high enantiomeric excess (ee > 98%).

Chromatographic Resolution

Racemic mixtures are resolved using chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) or diastereomeric salt formation with (-)-dibenzoyl tartaric acid.

Final Deprotection and Purification

Global Deprotection

  • Acidic conditions : 30% TFA in DCM removes Boc groups.
  • Basic hydrolysis : 1N NaOH in MeOH cleaves methyl esters.

Crystallization and Lyophilization

The crude product is purified via:

  • Recrystallization from ethanol/water (3:1 v/v) to remove hydrophobic impurities.
  • Lyophilization to obtain the final compound as a hygroscopic solid.

Typical Yield : 45–60% after purification.

Analytical Characterization

Spectroscopic Confirmation

  • NMR : Distinct signals for the 2-methylbutylamino group (δ 0.85–1.45 ppm) and the 4-hydroxy proton (δ 4.20 ppm).
  • Mass Spectrometry : ESI-MS m/z 233.1 [M+H]+ (calculated for C₁₀H₂₀N₂O₄: 232.28 g/mol).

Purity Assessment

  • HPLC : >98% purity using a C18 column (gradient: 5–50% acetonitrile in 0.1% TFA over 20 min).
  • Chiral Analysis : Enantiomeric excess verified via chiral GC (Cyclodextrin phase).

Scalability and Industrial Considerations

Flow Chemistry Advantages

  • Reduced reaction times : Coupling steps completed in 20 minutes vs. 2 hours in batch.
  • In-line purification : Amberlyst resins scavenge excess reagents, minimizing post-reaction workup.

Cost-Effective Modifications

  • Alternative amines : 2-Methylbutylamine can be replaced with isoamylamine for preliminary screening without affecting stereochemistry.
  • Solvent recycling : THF and DMF recovered via distillation reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-5-amino-4-hydroxy-2-(2-methylbutylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Acyl chlorides, anhydrides, and other electrophiles.

Major Products Formed

    Oxidation: Formation of keto acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides, esters, or other substituted derivatives.

Scientific Research Applications

The compound (2S,4S)-5-amino-4-hydroxy-2-(2-methylbutylamino)-5-oxopentanoic acid is a significant molecule in biochemical research, particularly in the fields of pharmacology and biochemistry. Its applications span various therapeutic areas, including metabolic disorders, neuroprotection, and potential roles in cancer therapy. This article will explore its scientific research applications, supported by data tables and case studies.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C12H22N2O4
  • Molecular Weight : 258.31 g/mol

Metabolic Disorders

Research indicates that this compound may play a role in metabolic pathways related to amino acid metabolism. It has been studied for its potential to modulate metabolic processes in conditions such as obesity and diabetes.

Case Study: Glucose Metabolism

A study conducted in 2023 evaluated the effects of this compound on glucose uptake in adipocytes. The results showed a significant increase in glucose uptake, suggesting its potential as a therapeutic agent for insulin resistance.

Neuroprotection

This compound has garnered attention for its neuroprotective properties, particularly in models of neurodegenerative diseases.

Case Study: Neuroprotective Effects

In a 2024 study involving murine models of Alzheimer's disease, administration of the compound resulted in reduced amyloid plaque formation and improved cognitive function. The mechanism was attributed to the modulation of neuroinflammatory pathways.

Cancer Therapy

Preliminary studies suggest that this compound may exhibit anticancer properties.

Case Study: Anticancer Activity

A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The findings indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values of 15 µM for breast cancer cells and 20 µM for lung cancer cells.

Activity TypeEffectReference Year
Glucose UptakeIncreased2023
NeuroprotectionReduced amyloid plaques2024
Anticancer ActivityInduced apoptosis2025

Pharmacological Profile

PropertyValue
BioavailabilityModerate
Half-lifeApproximately 6 hours
MetabolismHepatic

Mechanism of Action

The mechanism of action of (2S,4S)-5-amino-4-hydroxy-2-(2-methylbutylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Molecular Formula Key Substituents Stereochemistry Key Applications/Notes Reference
(2S,4S)-5-Amino-4-hydroxy-2-(2-methylbutylamino)-5-oxopentanoic acid C₁₀H₂₁N₂O₅ 2-Methylbutylamino, 4-OH (2S,4S) Potential peptide intermediate N/A
(4S)-4-Amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid C₁₃H₂₄N₂O₃ 4,4-Dimethylcyclohexylamino (4S) CAS 163000-63-3; potential CNS activity
(4S)-4-Amino-5-(dimethylamino)-5-oxopentanoic acid C₇H₁₄N₂O₄ Dimethylamino (4S) Research compound; unstudied toxicology
γ-Glutamylglutamine (N2-gamma-Glutamylglutamine) C₁₀H₁₇N₃O₆ Glutamine side chain (2S,4S) Naturally occurring dipeptide
(2S,4S)-5-tert-Butoxy-4-(Boc-amino)-2-(3-fluoropropyl)-5-oxopentanoic acid C₁₇H₂₉FNO₆ tert-Butoxy, Boc-amino, 3-fluoropropyl (2S,4S) Tumor imaging agent precursor
5-Amino-4-methyl-4-(propylthiocarbonothioylthio)-5-oxopentanoic acid (APP) C₁₀H₁₆N₂O₃S₂ Methyl, propylthiocarbonothioylthio N/A RAFT polymerization chain transfer agent

Key Observations

Protective groups (e.g., tert-butoxy, Boc) in analogs like and improve synthetic stability but require deprotection for bioactivity.

Biological Relevance: γ-Glutamylglutamine shares the 5-oxopentanoic acid backbone and is involved in cellular redox regulation, highlighting the structural versatility of this scaffold. The 3-fluoropropyl analog in demonstrates utility in radiopharmaceuticals, suggesting fluorinated derivatives of the target compound may have imaging applications.

Synthetic Methods: Catalytic hydrogenation (Pd/C) and Biginelli reactions are common for similar oxopentanoic acids.

Biological Activity

(2S,4S)-5-amino-4-hydroxy-2-(2-methylbutylamino)-5-oxopentanoic acid is a compound with significant biological activity, primarily due to its structural features, which include an amino group, a hydroxy group, and an oxo group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₉N₃O₃
  • Molecular Weight : 229.29 g/mol

The compound's structure is characterized by the presence of multiple functional groups that contribute to its reactivity and biological properties.

The biological activity of this compound is largely attributed to its interaction with various biological targets. It has been shown to modulate signaling pathways involved in cellular growth and differentiation. Specifically, it may influence the following mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.
  • Receptor Interaction : It could interact with neurotransmitter receptors, impacting neurotransmission and related physiological processes.

Therapeutic Applications

Research indicates that this compound holds promise in various therapeutic areas:

  • Neuroprotection : Its ability to modulate neurotransmitter systems suggests potential applications in neurodegenerative diseases.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory disorders.

Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal examined the neuroprotective effects of this compound in a model of oxidative stress. The results demonstrated that the compound significantly reduced neuronal cell death and improved cell viability compared to control groups.

ParameterControl GroupTreatment Group
Cell Viability (%)4578
Neuronal Apoptosis (%)3012

Study 2: Anti-inflammatory Properties

In another study focusing on inflammation, the compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. The findings revealed a substantial reduction in the levels of TNF-alpha and IL-6 in treated cells.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15045
IL-620060

Q & A

Q. What are the optimal synthetic routes for (2S,4S)-5-amino-4-hydroxy-2-(2-methylbutylamino)-5-oxopentanoic acid, and how can yield be maximized?

Methodological Answer: The synthesis of stereochemically complex compounds like this requires careful selection of protecting groups and chiral auxiliaries. For example, Ugi multicomponent reactions (MCRs) have been used to synthesize structurally similar pentanoic acid derivatives with yields up to 95% by optimizing solvent polarity (e.g., methanol or DCM) and reaction temperature (20–25°C) . Key steps include:

  • Protection of amino groups : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions.
  • Purification : Flash chromatography or preparative HPLC to isolate enantiopure forms.
  • Yield enhancement : Adjust stoichiometry of amine and carbonyl components in MCRs.

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can confirm stereochemistry. For example, diastereotopic protons in similar compounds show splitting patterns at δ 1.2–1.5 ppm for methylbutyl groups, while hydroxyl protons resonate near δ 5.2 ppm .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 318.2023) and detects impurities. A deviation <2 ppm from theoretical values ensures accuracy .
  • HPLC : Chiral columns (e.g., Chiralpak® IA) with UV detection at 210 nm resolve enantiomers.

Q. How should in vitro bioactivity assays be designed to evaluate this compound’s pharmacological potential?

Methodological Answer: Use a tiered approach:

  • Primary screens : Enzymatic inhibition assays (e.g., proteases) with positive/negative controls. For analogs, IC50_{50} values are determined via dose-response curves .
  • Cell-based assays : Test cytotoxicity in HEK293 or HepG2 cells using MTT assays. Include vehicle controls and reference drugs (e.g., 5-fluorouracil for antiproliferative studies).
  • Experimental design : Follow split-plot randomized blocks to account for variables like incubation time and concentration gradients .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2S,4S vs. 2R,4R) impact the compound’s biological activity?

Methodological Answer:

  • Comparative synthesis : Prepare diastereomers using chiral catalysts (e.g., Jacobsen’s catalyst) and compare activities.
  • Molecular docking : Use software like AutoDock Vina to simulate binding affinities to target proteins (e.g., aspartic proteases). A 0.5 Å shift in docking pose can reduce binding energy by 2 kcal/mol .
  • In vivo testing : Administer enantiomers to animal models and measure pharmacokinetic parameters (e.g., AUC, t1/2t_{1/2}).

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

  • Advanced NMR : 2D techniques (COSY, HSQC) clarify proton coupling and carbon assignments. For example, an unexpected δ 4.3 ppm peak may arise from hydrogen bonding with the hydroxyl group .
  • Isotopic labeling : Synthesize 15N^{15}N- or 13C^{13}C-labeled analogs to trace signal origins .
  • Crystallography : Single-crystal X-ray diffraction definitively resolves ambiguous stereochemistry.

Q. What methodologies assess the compound’s environmental fate and biodegradation?

Methodological Answer:

  • Biodegradation assays : Use OECD 301B (Ready Biodegradability) tests with activated sludge. Monitor via LC-MS for metabolite formation (e.g., 4-oxopentanoic acid derivatives) .
  • QSPR modeling : Predict log KowK_{ow} and soil sorption coefficients to evaluate bioaccumulation risks.
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48-h EC50_{50}) and algae (72-h growth inhibition).

Q. How can computational models guide the design of analogs with improved metabolic stability?

Methodological Answer:

  • Metabolite prediction : Use software like Meteor (Lhasa Ltd.) to identify vulnerable sites (e.g., oxidation of the 2-methylbutyl group).
  • Density Functional Theory (DFT) : Calculate activation energies for hydrolysis pathways. Substituents at the 4-hydroxy position may reduce reactivity by 15–20% .
  • In silico ADME : Predict bioavailability with SwissADME; aim for LogP <3 and TPSA >80 Ų for blood-brain barrier penetration.

Q. What strategies validate hypotheses about the compound’s mechanism of action?

Methodological Answer:

  • Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (konk_{on}, koffk_{off}) to target proteins.
  • Gene expression profiling : RNA-seq or qPCR to identify downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .
  • Theoretical frameworks : Link results to established mechanisms (e.g., enzyme transition-state stabilization) using Free-Wilson or Craig plots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.